molecular formula C22H25N3O5 B7700020 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide

Numéro de catalogue B7700020
Poids moléculaire: 411.5 g/mol
Clé InChI: ASONGXUMKLFQID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide, also known as DMXB-A, is a compound that has shown promise in scientific research applications.

Mécanisme D'action

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide binds to the α7 nicotinic acetylcholine receptor and activates it, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways. This activation has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune disorders. This compound has low toxicity and is well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor. However, this compound is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.

Orientations Futures

For 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide research include exploring its potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia, as well as autoimmune disorders. Studies could also investigate the optimal dosage and administration of this compound, as well as potential side effects and interactions with other drugs. Additionally, researchers could investigate the potential of this compound as a cognitive enhancer in healthy individuals.

Méthodes De Synthèse

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzyl chloride with 5-amino-1,2,4-oxadiazole, followed by reaction with 4-ethoxybenzylamine and butyric anhydride. The final product is purified through recrystallization.

Applications De Recherche Scientifique

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. It acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune disorders.

Propriétés

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-29-17-11-9-16(10-12-17)23-20(26)6-5-7-21-24-22(25-30-21)15-8-13-18(27-2)19(14-15)28-3/h8-14H,4-7H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASONGXUMKLFQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.